molecular formula C10H10F3NO B12930078 2-(4-(Trifluoromethoxy)phenyl)azetidine

2-(4-(Trifluoromethoxy)phenyl)azetidine

Katalognummer: B12930078
Molekulargewicht: 217.19 g/mol
InChI-Schlüssel: JQFYKDNOHXANAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Trifluoromethoxy)phenyl)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a trifluoromethoxyphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity. the application of this reaction has been met with challenges due to the inherent reactivity of the imine and alkene components .

Industrial Production Methods

Industrial production methods for 2-(4-(Trifluoromethoxy)phenyl)azetidine are not well-documented in the literature. the general principles of scaling up photochemical reactions, such as the aza Paternò–Büchi reaction, can be applied. This involves optimizing reaction conditions, such as light intensity, reaction time, and temperature, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-(Trifluoromethoxy)phenyl)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate and its incorporation into drug molecules.

    Industry: Utilized in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)azetidine involves its interaction with molecular targets and pathways. The azetidine ring’s strain and the presence of the trifluoromethoxy group contribute to its reactivity and ability to interact with various biological targets. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-(Trifluoromethoxy)phenyl)azetidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C10H10F3NO

Molekulargewicht

217.19 g/mol

IUPAC-Name

2-[4-(trifluoromethoxy)phenyl]azetidine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2

InChI-Schlüssel

JQFYKDNOHXANAY-UHFFFAOYSA-N

Kanonische SMILES

C1CNC1C2=CC=C(C=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.